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ADME Profile & Quantitative Data

The table below summarizes the key ADME parameters of encorafenib derived from clinical studies.

Parameter Findings Study Details

| Absorption | • Fraction Absorbed: ≥86% [1] [2] • Tmax (Fasted): ~2 hours [2] • Tmax (Fed): ~4 hours

[2] • Food Effect (High-fat meal): ↓ Cmax by 36%; minimal change in AUC (fasted vs. fed) [2] • Proton-

Pump Inhibitor (Rabeprazole): No clinically significant effect on exposure [2] | • Dose: Single oral 100 mg

[1] • Formulation: Amorphous solid dispersion capsule [2] | | Distribution | • Apparent Volume of

Distribution (Vz/F): 164 L (Geometric mean, CV% 70) [2] • Protein Binding: 86% (in vitro, human

plasma) [2] • Blood-to-Plasma Ratio: 0.58 [2] • Transporter Interaction: In vitro and mouse model studies

indicate encorafenib is a substrate for efflux transporters P-gp (MDR1/ABCB1) and BCRP (ABCG2),

which limit its brain accumulation [3]. | • A study in mice showed that the combined absence of Abcb1a/1b

and Abcg2 led to a 7.6-fold increase in brain penetration compared to wild-type mice [3]. | | Metabolism | •

Primary Pathway: Hepatic, primarily via CYP3A4 (83%), with minor contributions from CYP2C19 (16%)

and CYP2D6 (1%) [2]. • Major Metabolic Reaction: N-dealkylation [1]. • Key Metabolite: Formation of

M42.5 (LHY746) [1]. • Autoinduction: Apparent clearance increases with repeated dosing, attributed to

autoinduction of CYP3A4 [2]. | • In silico Prediction: The StarDrop WhichP450 module identified
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methoxyl and 2-propanyl groups as metabolic soft spots [4]. | | Excretion | • Total Recovery: ≥93.9% of

administered radioactive dose [1]. • Feces: 47.2% of dose (5.0% as unchanged parent drug) [1] [2]. • Urine:

47.2% of dose (1.8% as unchanged parent drug) [1] [2]. • Major Clearance Pathway: Metabolism (~88% of

recovered dose) [1]. | • Dose: Single oral 100 mg [¹⁴C] encorafenib in healthy male subjects [1]. |

Experimental Protocols for Key Studies

The data in the summary table were generated using rigorous clinical and analytical methods. Here are the

methodologies for two critical types of studies.

Human Mass Balance Study [1]

This study is fundamental for characterizing the excretion and metabolism of a drug.

Objective: To determine the mass balance, rates, routes of excretion, and metabolic profile of
encorafenib.

Study Design: A single-center, open-label study where healthy male subjects received a single oral
100 mg dose of [¹⁴C] encorafenib (containing 90 μCi of radiolabeled material).

Key Procedures:
Sample Collection: Blood, plasma, urine, and feces were collected up to 96 hours post-dose

or until recovery of radioactivity was ≥90%.
Radioactivity Measurement: Total radioactivity in blood, plasma, and excreta was determined

by Liquid Scintillation Counting (LSC).
Metabolite Profiling: Metabolites in plasma, urine, and feces were identified and quantified

using techniques like liquid chromatography coupled with mass spectrometry and
radiochemical detection (LC-MS/MS and LC-RAD).

Bioanalysis: Parent encorafenib concentrations in plasma were determined using a validated LC-
MS/MS method.

In Vitro Metabolic Stability Assessment [4]

This methodology is used in drug discovery and development to predict a drug's metabolic half-life and

intrinsic clearance.

Objective: To evaluate the metabolic stability of encorafenib in Human Liver Microsomes (HLMs).
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Key Protocols:

Incubation: Encorafenib is incubated at 37°C in HLMs (e.g., 0.5 mg/mL protein concentration)
in the presence of an NADPH-generating system to provide necessary cofactors for CYP450

enzymes.
Sampling: Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes) and

the reaction is stopped by adding ice-cold acetonitrile.
Quantification: The concentration of the parent drug remaining at each time point is quantified

using a validated LC-MS/MS method.
Data Analysis: The natural logarithm of the remaining drug concentration is plotted against

time. The slope of the linear regression (k) is used to calculate the in vitro half-life (t₁/₂ =
0.693/k) and intrinsic clearance (CLᵢₙₜ).

Metabolic Pathway and Transporter Interactions

The following diagram synthesizes information from the search results to illustrate the key ADME processes

of encorafenib.
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This integrated ADME profile shows that while encorafenib's absorption is high and relatively unaffected by

food or gastric pH, its distribution to sanctuary sites like the brain is limited by active efflux transporters, and

its clearance is dominated by extensive hepatic metabolism [1] [2] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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